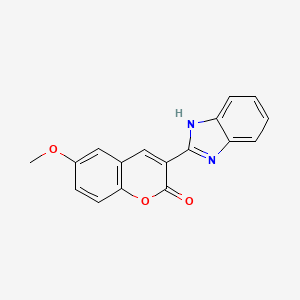

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for “3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one” were not found, there are related compounds that have been synthesized. For instance, a set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is planar and the acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Wissenschaftliche Forschungsanwendungen

Synthetic Protocols of 6H-Benzo[c]chromen-6-ones The synthetic pathways for derivatives of 6H-Benzo[c]chromen-6-ones, which share structural similarities with 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one, are critical due to their pharmacological significance. The literature highlights the need for synthetic protocols owing to the limited natural availability of these compounds. Techniques such as Suzuki coupling reactions, reactions involving 3-formylcoumarin (chromenones), and metal or base-catalyzed cyclization of various benzoates are pivotal. Notably, the efficient and straightforward procedures involve Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Therapeutic Applications of Benzimidazole Derivatives Benzimidazole derivatives exhibit a plethora of biological activities, making them crucial in the discovery and development of therapeutic drugs. Substituents around the benzimidazole nucleus result in pharmacologically active compounds, with applications spanning across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant activities. The versatility of benzimidazole compounds in drug discovery and development is underscored by their presence in various therapeutic agents, highlighting their significance in medical research and pharmaceuticals (Babbar, Swikriti & Arora, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-(1h-benzimidazol-2-yl)-1h-indazole and 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines , have been reported to target Serine/threonine-protein kinase Chk1 and cyclin-dependent kinases (Cdks) respectively. These proteins play crucial roles in cell cycle regulation and DNA damage response.

Pharmacokinetics

Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIPNACAAPIDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)

![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B2408562.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)

![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)